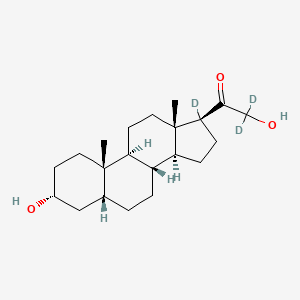

Tetrahydrodeoxycorticosterone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H34O3 |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

2,2-dideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,20+,21+/m1/s1/i12D2,18D |

InChI Key |

CYKYBWRSLLXBOW-DHUHUZQJSA-N |

Isomeric SMILES |

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Tetrahydrodeoxycorticosterone-d3 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrodeoxycorticosterone (THDOC) is an endogenous neurosteroid that plays a critical role in modulating neuronal excitability, primarily through its action as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its sedative, anxiolytic, and anticonvulsant properties have made it a subject of significant interest in neuroscience research and drug development.[1][2] This technical guide provides an in-depth overview of the neuroscientific role of THDOC and introduces its deuterated analogue, Tetrahydrodeoxycorticosterone-d3 (THDOC-d3). The guide will cover the mechanism of action, signaling pathways, and preclinical data of THDOC, and discuss the rationale and potential applications of THDOC-d3 in research and therapeutics. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into this important class of neurosteroids.

Introduction to Tetrahydrodeoxycorticosterone (THDOC)

Tetrahydrodeoxycorticosterone, also known as allotetrahydrocorticosterone, is a metabolite of the adrenal steroid deoxycorticosterone.[3] It is synthesized in the body by the sequential action of two enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase.[3] THDOC is considered a neurosteroid because it is synthesized in the central nervous system and can rapidly alter neuronal excitability.[4] Its physiological levels fluctuate in response to stress and during the menstrual cycle, suggesting a role in maintaining homeostasis of brain excitability.[5][6]

The primary mechanism of action of THDOC is the potentiation of GABA-A receptor function.[7] GABA-A receptors are the major inhibitory neurotransmitter receptors in the brain. By binding to a site on the GABA-A receptor distinct from the GABA binding site, THDOC enhances the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This enhanced inhibitory neurotransmission underlies the sedative, anxiolytic, and anticonvulsant effects of THDOC.[8][9]

The Advent of this compound (THDOC-d3)

THDOC-d3 is a deuterated form of THDOC, meaning that one or more of its hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[10] In pharmaceutical sciences, deuteration is a strategy used to modify the pharmacokinetic properties of a drug.[11] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make the molecule more resistant to metabolic degradation.[11] This can lead to a longer half-life, increased exposure, and potentially a more favorable side-effect profile.[11]

Currently, THDOC-d3 is primarily utilized as a research tool. It serves as an internal standard for accurate quantification of endogenous THDOC levels in biological samples using mass spectrometry-based methods like GC-MS or LC-MS/MS.[10][12] The development of deuterated neurosteroids is also an active area of research for therapeutic purposes, with several patents highlighting the potential for these compounds in treating various neurological and psychiatric disorders.[13][14][15][16] While specific preclinical and clinical data on THDOC-d3 are not yet widely available in peer-reviewed literature, its potential for improved metabolic stability makes it a promising candidate for future drug development.

Mechanism of Action and Signaling Pathways

THDOC exerts its effects by modulating the function of GABA-A receptors. The signaling pathway is initiated by the binding of GABA to its receptor, which opens a chloride channel. THDOC enhances this effect, leading to increased neuronal inhibition.

Figure 1: Signaling pathway of THDOC and THDOC-d3 at the GABA-A receptor.

The synthesis of THDOC from deoxycorticosterone is a two-step enzymatic process.

Figure 2: Biosynthetic pathway of THDOC.

Quantitative Data

The following tables summarize key quantitative data for THDOC from preclinical studies. While direct comparative data for THDOC-d3 is not available, these values provide a benchmark for its expected biological activity.

Table 1: In Vitro Potency of THDOC at GABA-A Receptors

| Receptor Subtype | Effect | Concentration | Reference |

| α1β3δ | >150% enhancement of GABA-evoked current | 30 nM | [17] |

| α1β3γ2L | 15-50% enhancement of GABA-evoked current | 30 nM | [17] |

| α5β3γ2L | EC50 for direct activation | 32 nM | [18] |

| Spinally-projecting PVN neurons | EC50 for reduction of spontaneous firing | 67 nM | [19] |

Table 2: In Vivo Effects of THDOC in Rodent Models

| Animal Model | Effect | Dose | Administration Route | Reference |

| Rat | Shortened sleep latency | 7.5 and 15 mg/kg | Intraperitoneal (i.p.) | [20] |

| Rat | Sedative and hypnotic effects | 10 mg/kg | Intraperitoneal (i.p.) | [4] |

| Mouse | Anticonvulsant effects | Not specified | Not specified | [21] |

Experimental Protocols

Electrophysiological Recording of THDOC Effects

Objective: To measure the modulatory effect of THDOC or THDOC-d3 on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Methodology:

-

Preparation: Prepare neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Recording Setup: Use whole-cell patch-clamp electrophysiology to record from individual neurons.[22][23][24]

-

Solutions: Prepare artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate extracellular solution for cultured neurons. Prepare stock solutions of GABA, THDOC, and THDOC-d3 in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the recording solution.[18]

-

GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

-

Co-application: Co-apply GABA with varying concentrations of THDOC or THDOC-d3 to the neuron.

-

Data Analysis: Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of the neurosteroid. Calculate the potentiation of the GABA response.[25]

Figure 3: Experimental workflow for electrophysiological recording.

Assessment of Anxiolytic Effects in Rodents

Objective: To evaluate the anxiolytic properties of THDOC or THDOC-d3 using the elevated plus-maze (EPM) test.[26][27]

Methodology:

-

Apparatus: An elevated, plus-shaped maze with two open and two closed arms.

-

Animals: Mice or rats are commonly used.

-

Drug Administration: Administer THDOC, THDOC-d3, vehicle control, or a positive control (e.g., diazepam) via an appropriate route (e.g., i.p.) at a specified time before the test.[28]

-

Test Procedure: Place the animal in the center of the maze facing an open arm and allow it to explore for a set period (e.g., 5 minutes).

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms using video tracking software.

-

Data Analysis: An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic effect.

Assessment of Anticonvulsant Effects in Rodents

Objective: To determine the anticonvulsant efficacy of THDOC or THDOC-d3 against chemically or electrically induced seizures.[21][29]

Methodology:

-

Seizure Models:

-

Pentylenetetrazol (PTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures.[28]

-

Maximal Electroshock (MES) Test: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce tonic hindlimb extension.[29]

-

6-Hz Psychomotor Seizure Test: A low-frequency electrical stimulus induces a non-convulsive seizure state.[29]

-

-

Animals: Typically mice.

-

Drug Administration: Administer THDOC, THDOC-d3, or vehicle control at various doses and pretreatment times.

-

Seizure Induction: Induce seizures using the chosen model.

-

Data Collection: Observe the animals for the presence or absence of seizures and record seizure severity and latency.

-

Data Analysis: Determine the dose of the compound that protects 50% of the animals from seizures (ED50).

Conclusion and Future Directions

Tetrahydrodeoxycorticosterone is a pivotal endogenous modulator of neuronal inhibition with significant therapeutic potential for a range of neurological and psychiatric disorders. The development of its deuterated analog, THDOC-d3, represents a logical step in harnessing the therapeutic benefits of this neurosteroid. By potentially offering an improved pharmacokinetic profile, THDOC-d3 could translate into a more effective and safer therapeutic agent.

Future research should focus on directly comparing the pharmacokinetic and pharmacodynamic properties of THDOC and THDOC-d3. Head-to-head preclinical studies are necessary to establish whether the theoretical advantages of deuteration translate into tangible benefits in terms of efficacy and safety. Furthermore, as our understanding of the heterogeneity of GABA-A receptors grows, exploring the subunit selectivity of THDOC and its deuterated counterparts will be crucial for developing targeted therapies with fewer off-target effects. The continued investigation of THDOC-d3 and other deuterated neurosteroids holds great promise for advancing the treatment of conditions such as epilepsy, anxiety disorders, and stress-related pathologies.

References

- 1. EP3044192B1 - Deuterated compounds - Google Patents [patents.google.com]

- 2. Is there a physiological role for the neurosteroid THDOC in stress-sensitive conditions? | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tetrahydrodeoxycorticosterone - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Is there a physiological role for the neurosteroid THDOC in stress-sensitive conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. THDOC | GABAA Receptors | Tocris Bioscience [tocris.com]

- 8. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydrodeoxycorticosterone | C21H34O3 | CID 9974162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous quantification of GABAergic 3α,5α/3α,5β neuroactive steroids in human and rat serum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2017156103A1 - Neuroactive steroids, compositions, and uses thereof - Google Patents [patents.google.com]

- 14. RU2731000C2 - Neuroactive steroids, compositions and methods of using them - Google Patents [patents.google.com]

- 15. WO2016134301A2 - Neuroactive steroids, compositions, and uses thereof - Google Patents [patents.google.com]

- 16. WO2021159021A1 - Lipid prodrugs of neurosteroids - Google Patents [patents.google.com]

- 17. Enhanced Neurosteroid Potentiation of Ternary GABAAReceptors Containing the δ Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extra-Synaptic GABAA Receptor Potentiation and Neurosteroid-Induced Learning Deficits Are Inhibited by GR3027, a GABAA Modulating Steroid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition by α-Tetrahydrodeoxycorticosterone (THDOC) of Pre-Sympathetic Parvocellular Neurones in the Paraventricular Nucleus of Rat Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effects of the neuroactive steroid 3 alpha,5 alpha-THDOC on sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticonvulsant activity of progesterone and neurosteroids in progesterone receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chronic Recordings in Transgenic Mice - Methods for Neural Ensemble Recordings - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Assessment of anxiolytic effect of nerolidol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. phcogj.com [phcogj.com]

- 28. Evaluation of the Anticonvulsant and Anxiolytic Potentials of Methyl Jasmonate in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. profiles.wustl.edu [profiles.wustl.edu]

An In-depth Technical Guide to Tetrahydrodeoxycorticosterone-d3: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Tetrahydrodeoxycorticosterone-d3 (THDOC-d3), a deuterated isotopologue of the neuroactive steroid Tetrahydrodeoxycorticosterone (THDOC). This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of THDOC-d3 as an internal standard for quantitative analysis or as a tracer in metabolic studies.

Introduction to Tetrahydrodeoxycorticosterone (THDOC)

Tetrahydrodeoxycorticosterone (THDOC), also known as allotetrahydrocorticosterone, is an endogenous neurosteroid synthesized from the adrenal hormone deoxycorticosterone.[1][2] The synthesis involves the action of two enzymes: 5α-reductase type I and 3α-hydroxysteroid dehydrogenase.[2] THDOC is a potent positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] This modulation results in sedative, anxiolytic, and anticonvulsant effects.[3]

Chemical Properties

The chemical properties of both THDOC and its deuterated form, THDOC-d3, are crucial for their application in research. While specific experimental data for THDOC-d3 is limited, the following tables summarize the known properties of THDOC and the expected properties of THDOC-d3.

Table 1: Physicochemical Properties of Tetrahydrodeoxycorticosterone (THDOC)

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₄O₃ | [2] |

| Molar Mass | 334.50 g/mol | [2] |

| CAS Number | 567-02-2 (for 3α,5α-isomer) | |

| Appearance | White to off-white solid | |

| Melting Point | 150-153 °C | |

| Solubility | Soluble in Chloroform (Sparingly), Methanol (B129727) (Slightly) | |

| XLogP3 | 4.2 | [4] |

Table 2: Predicted Physicochemical Properties of this compound (THDOC-d3)

| Property | Predicted Value | Notes |

| Molecular Formula | C₂₁H₃₁D₃O₃ | Assumes deuteration at three positions. |

| Molar Mass | ~337.52 g/mol | Calculated based on the addition of three deuterium (B1214612) atoms. |

| CAS Number | 72205-58-4 | [3] |

| Appearance | White to off-white solid | Expected to be similar to the non-deuterated form. |

| Melting Point | 150-153 °C | Expected to be very similar to the non-deuterated form. |

| Solubility | Soluble in Chloroform (Sparingly), Methanol (Slightly) | Expected to be similar to the non-deuterated form. |

Synthesis of this compound

Proposed Synthesis Pathway

The synthesis of THDOC-d3 can be envisioned starting from deoxycorticosterone (DOC). The key steps would involve the introduction of deuterium atoms at specific positions, followed by stereoselective reductions. A common strategy for introducing deuterium into steroids is through base-catalyzed exchange reactions or by using deuterated reducing agents.

Caption: Proposed general synthesis pathway for THDOC-d3 from Deoxycorticosterone.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound (THDOC-d3) from a suitable precursor. This protocol outlines a potential method using a deuterated reducing agent.

Materials:

-

Deoxycorticosterone (DOC)

-

Sodium borodeuteride (NaBD₄)

-

Methanol-d4 (CD₃OD)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Silica (B1680970) gel for column chromatography

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Dissolution: Dissolve Deoxycorticosterone (1 g) in a minimal amount of deuterated methanol (CD₃OD) in a round-bottom flask.

-

Reduction and Deuteration: Cool the solution to 0°C in an ice bath. Slowly add sodium borodeuteride (NaBD₄) in portions. The NaBD₄ will reduce the ketone groups and introduce deuterium. The use of CD₃OD as a solvent can also facilitate some H/D exchange at labile positions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl acetate/Hexane mixture).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of D₂O.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the extent and location of deuterium incorporation.

Signaling Pathway of THDOC

THDOC exerts its effects primarily through the positive allosteric modulation of the GABAA receptor. This enhances the inhibitory effect of GABA, leading to a decrease in neuronal excitability.

Caption: Signaling pathway of THDOC at the GABAA receptor.

Experimental Workflow: THDOC-d3 as an Internal Standard

THDOC-d3 is commonly used as an internal standard in quantitative mass spectrometry-based assays for the determination of THDOC levels in biological samples.

Caption: Experimental workflow for the quantification of THDOC using THDOC-d3 as an internal standard.

Conclusion

References

- 1. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristics of mass fragmentation of steroids by atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tetrahydrodeoxycorticosterone | C21H34O3 | CID 9974162 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Kinetic Isotope Effect in Neurosteroid Action: A Technical Guide to the Biological Functions of Deuterated Tetrahydrodeoxycorticosterone (d-THDOC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrodeoxycorticosterone (THDOC) is a potent endogenous neurosteroid that positively modulates GABA-A receptor activity, playing a crucial role in regulating neuronal excitability. Its therapeutic potential in neurological and psychiatric disorders is an area of active investigation. The strategic replacement of hydrogen with deuterium (B1214612) in drug molecules, a process known as deuteration, has emerged as a valuable tool to enhance pharmacokinetic profiles. This technical guide explores the anticipated biological functions of deuterated THDOC (d-THDOC), leveraging the known pharmacology of THDOC and the established principles of the kinetic isotope effect. While direct experimental data on d-THDOC is limited, this document provides a comprehensive theoretical framework and detailed experimental protocols to facilitate its investigation. We project that d-THDOC will exhibit a prolonged half-life and increased metabolic stability, potentially leading to enhanced therapeutic efficacy and a more favorable dosing regimen. This guide is intended to be a foundational resource for researchers poised to explore the therapeutic promise of d-THDOC.

Introduction: The Rationale for Deuterating Tetrahydrodeoxycorticosterone

Tetrahydrodeoxycorticosterone (THDOC) is a naturally occurring neurosteroid synthesized from the adrenal hormone deoxycorticosterone.[1] It is a powerful positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By enhancing GABAergic neurotransmission, THDOC exerts sedative, anxiolytic, and anticonvulsant effects.[1][2] Its involvement in conditions such as epilepsy, anxiety, and stress has made it a molecule of significant interest for therapeutic development.[3]

Drug metabolism, primarily mediated by the cytochrome P450 enzyme system, often involves the cleavage of carbon-hydrogen (C-H) bonds. The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond. This increased bond strength can slow the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect.[4] This can lead to a number of advantageous pharmacokinetic properties, including:

-

Increased half-life and systemic exposure (AUC): A slower rate of metabolism can lead to the drug remaining in the body for longer periods.[5]

-

Reduced formation of metabolites: This can decrease the potential for off-target effects or toxicity associated with metabolites.[4]

-

Improved safety and tolerability: A more predictable metabolic profile can lead to a better safety profile.[6]

Given the therapeutic potential of THDOC, the development of a deuterated analog, d-THDOC, is a logical step towards creating a more robust neurosteroidal therapeutic. This guide will outline the expected biological functions of d-THDOC and provide the necessary experimental frameworks for their validation.

Synthesis and Metabolism of THDOC and the Impact of Deuteration

The endogenous synthesis of THDOC from deoxycorticosterone (DOC) is a two-step enzymatic process.[1] First, DOC is converted to 5α-dihydrodeoxycorticosterone (DHDOC) by the enzyme 5α-reductase. Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces DHDOC to THDOC.[1]

The metabolism of THDOC primarily involves enzymatic oxidation at various positions on the steroid nucleus. The introduction of deuterium at metabolically active sites is anticipated to significantly slow this process. While specific metabolic pathways for THDOC are not fully elucidated, deuteration at key positions is expected to enhance its metabolic stability.

A commercially available version, Tetrahydrodeoxycorticosterone-d3, exists for use as a tracer or internal standard in quantitative analyses, indicating its chemical stability and accessibility for research.[7] The synthesis of other deuterated steroids has been achieved through methods like reductive deuteration.[8]

Core Biological Function: Modulation of the GABA-A Receptor

The primary biological function of THDOC is its potent positive allosteric modulation of GABA-A receptors.[1] It binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's response to GABA.[9] This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell membrane and making it less likely to fire an action potential, thus producing an inhibitory effect.

It is hypothesized that d-THDOC will retain this fundamental mechanism of action. The introduction of deuterium is not expected to alter the pharmacodynamic interaction with the GABA-A receptor binding site. However, the improved pharmacokinetic profile of d-THDOC could lead to a more sustained and potent in vivo effect due to its prolonged presence at the receptor site.

Signaling Pathway of THDOC at the GABA-A Receptor

The following diagram illustrates the signaling pathway of THDOC as a positive allosteric modulator of the GABA-A receptor.

Caption: Signaling pathway of THDOC and d-THDOC at the GABA-A receptor.

Anticipated Therapeutic Applications of d-THDOC

Based on the known effects of THDOC, d-THDOC is expected to have therapeutic potential in a range of neurological and psychiatric conditions characterized by neuronal hyperexcitability or GABAergic dysfunction.

-

Epilepsy: The anticonvulsant properties of THDOC are well-documented.[10] The enhanced pharmacokinetic profile of d-THDOC could lead to more stable plasma concentrations, potentially reducing seizure frequency and improving treatment adherence.

-

Anxiety Disorders: As a potent anxiolytic, d-THDOC could offer a novel treatment for various anxiety disorders.[2] Its longer half-life might allow for less frequent dosing compared to other anxiolytics.

-

Stress-Related Disorders: THDOC levels are known to fluctuate in response to stress.[2] A stabilized form like d-THDOC could be investigated for its potential to mitigate the neurobiological consequences of chronic stress.

-

Insomnia: The sedative effects of THDOC suggest a potential role for d-THDOC in the treatment of sleep disorders.

Quantitative Data: THDOC and Projected d-THDOC Properties

While specific quantitative data for d-THDOC is not yet available, the following tables summarize key data for THDOC and provide a projected comparison for d-THDOC based on the known effects of deuteration.

Table 1: Receptor Binding and In Vitro Potency

| Compound | Target | Assay Type | Potency (EC₅₀ / Kᵢ) | Projected d-THDOC Potency |

| THDOC | GABA-A Receptor | Electrophysiology | Potentiates GABA response | Similar to THDOC |

| THDOC | GABA-A Receptor | Radioligand Binding | Varies by subunit | Similar to THDOC |

Table 2: In Vivo Efficacy (Anticonvulsant Models)

| Compound | Animal Model | Endpoint | Efficacy (ED₅₀) | Projected d-THDOC Efficacy |

| THDOC | Mouse PTZ Seizure | Protection from seizures | 84-97 mg/kg | Lower ED₅₀ expected |

Table 3: Pharmacokinetic Properties

| Compound | Parameter | Value (in rodents) | Projected d-THDOC Value |

| THDOC | Half-life (t½) | Not well-defined | Increased |

| THDOC | Clearance (CL) | Rapid | Decreased |

| THDOC | Bioavailability | Low (oral) | Potentially increased |

Detailed Experimental Protocols for d-THDOC Characterization

The following protocols are designed to elucidate the biological functions of d-THDOC and are adapted from established methods for neurosteroid research.

In Vitro Characterization: GABA-A Receptor Modulation

Objective: To determine the effect of d-THDOC on GABA-A receptor function.

Methodology: Two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes or whole-cell patch-clamp in cultured mammalian neurons (e.g., primary hippocampal neurons).

Protocol Outline:

-

Receptor Expression (for oocytes):

-

Inject oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Incubate for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Perfuse the recording chamber with a baseline solution.

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC₁₀).

-

Co-apply d-THDOC at varying concentrations with the same concentration of GABA.

-

Record the potentiation of the GABA-evoked current.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of d-THDOC.

-

Construct concentration-response curves to determine the EC₅₀ of d-THDOC for potentiation of the GABA response.

-

Diagram of Experimental Workflow:

Caption: Workflow for in vitro characterization of d-THDOC.

In Vivo Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of d-THDOC.

Methodology: Administration of d-THDOC to rodents followed by serial blood sampling and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline:

-

Animal Dosing:

-

Administer a single dose of d-THDOC to a cohort of rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Process blood to obtain plasma.

-

-

Sample Preparation:

-

Extract d-THDOC from plasma samples using liquid-liquid or solid-phase extraction.

-

Use a non-deuterated THDOC as an internal standard.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the quantification of d-THDOC.

-

Generate a standard curve for accurate quantification.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters including half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).

-

Diagram of Experimental Workflow:

Caption: Workflow for pharmacokinetic analysis of d-THDOC.

In Vivo Efficacy Assessment: Anticonvulsant Activity

Objective: To evaluate the anticonvulsant efficacy of d-THDOC.

Methodology: The pentylenetetrazol (PTZ) seizure model in mice.

Protocol Outline:

-

Animal Dosing:

-

Administer varying doses of d-THDOC to different groups of mice.

-

Include a vehicle control group.

-

-

Seizure Induction:

-

At a predetermined time after dosing (based on pharmacokinetic data), administer a convulsant dose of PTZ.

-

-

Observation:

-

Observe the animals for the onset and severity of seizures (e.g., using a Racine scale).

-

Record the latency to seizure and the percentage of animals protected from seizures in each group.

-

-

Data Analysis:

-

Determine the dose of d-THDOC that protects 50% of the animals from seizures (ED₅₀).

-

Diagram of Logical Relationship:

Caption: Logical relationship in determining in vivo efficacy.

Conclusion and Future Directions

Deuterated Tetrahydrodeoxycorticosterone represents a promising next-generation neurosteroid therapeutic. Based on the established principles of the kinetic isotope effect, d-THDOC is anticipated to possess an improved pharmacokinetic profile, potentially translating to enhanced in vivo efficacy and a more favorable dosing regimen. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of d-THDOC's biological functions. Future research should focus on the direct synthesis and experimental validation of these projected properties. Such studies will be instrumental in unlocking the full therapeutic potential of d-THDOC for the treatment of a range of debilitating neurological and psychiatric disorders.

References

- 1. Tetrahydrodeoxycorticosterone - Wikipedia [en.wikipedia.org]

- 2. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Is there a physiological role for the neurosteroid THDOC in stress-sensitive conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]

- 10. Stress-Induced Deoxycorticosterone-Derived Neurosteroids Modulate GABAA Receptor Function and Seizure Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Tetrahydrodeoxycorticosterone (THDOC) on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrodeoxycorticosterone (THDOC), and its deuterated analog Tetrahydrodeoxycorticosterone-d3, are potent endogenous neurosteroids that act as positive allosteric modulators of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning THDOC's action, its binding sites, subunit selectivity, and the downstream consequences of its modulation of GABA-A receptors. The information presented herein is intended to support research and development efforts in neurology, psychiatry, and anesthesiology. As THDOC-d3 is a deuterated version of THDOC, its mechanism of action is considered identical; deuteration primarily alters pharmacokinetic properties.

Introduction to THDOC and GABA-A Receptors

GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system.[4][5] These ligand-gated ion channels are pentameric structures composed of various subunits (e.g., α, β, γ, δ), which determine their pharmacological properties.[1][6] Neurosteroids like THDOC represent a class of endogenous modulators that are synthesized in the brain and adrenal glands and can potently and selectively modulate GABA-A receptor function in a non-genomic manner.[2][3] THDOC enhances the inhibitory effects of GABA, contributing to the regulation of neuronal excitability. This modulation has significant implications for conditions such as epilepsy, anxiety, and stress-related disorders.[7]

Molecular Mechanism of Action

THDOC's primary mechanism of action is the positive allosteric modulation of GABA-A receptors.[8][9] This means that THDOC binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA.[2][3] This modulation results in an increased influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuron and a reduction in its excitability.[9]

At nanomolar concentrations, THDOC potentiates GABA-mediated currents, while at micromolar concentrations, it can directly activate the GABA-A receptor in the absence of GABA.[1][4][5] This dual action underscores the potent and complex nature of its modulatory effects.

Binding Sites on the GABA-A Receptor

Substantial evidence indicates that neurosteroids bind to sites within the transmembrane domains (TMDs) of the GABA-A receptor subunits.[1][6] Site-directed mutagenesis and photolabeling studies have identified several key amino acid residues that are critical for neurosteroid action. Three distinct neurosteroid binding sites have been identified in the human α1β3 GABA-A receptor:

-

An intrasubunit site in the α1 subunit: Involving residues such as Q241, N407, Y410, N408, and Y415.[1][6][10]

-

An intrasubunit site in the β3 subunit: Involving residue Y442.[6][10]

-

An intersubunit site between the β3 and α1 subunits: Involving residues such as β3-Y284, β3-L294, G308 and α1-T236.[1][6][10]

It is hypothesized that distinct binding sites may mediate the potentiation of GABA responses versus the direct activation of the receptor.[1] For instance, residues T237 and Q242 in the first transmembrane domain of the α1 subunit have been shown to be important for steroid activation and modulation, respectively.[11]

Signaling Pathway and Logical Relationships

The binding of THDOC to the GABA-A receptor initiates a cascade of events that ultimately leads to decreased neuronal excitability. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of THDOC's action on GABA-A receptors.

Quantitative Data on THDOC's Action

The potency and efficacy of THDOC are dependent on the subunit composition of the GABA-A receptor. The following tables summarize key quantitative data from the literature.

| Receptor Subunit Composition | THDOC Effect | EC50 (nM) | Reference |

| α1β2γ2S | Potentiation of EC10 GABA response | 282 ± 47 | [11] |

| α1β2γ2S | Direct Activation | 1609 ± 637 | [11] |

| Spinally-projecting PVN neurons | Inhibition of spontaneous firing | 67 | [8] |

EC50: Half-maximal effective concentration

| Receptor Subunit Composition | THDOC Effect on GABA-evoked Currents | Observation | Reference |

| α1β3δ | Potentiation | Preferentially enhanced compared to γ2L-containing receptors. | [4][5] |

| α6β3δ | Potentiation | Similar enhancement to α6β3γ2L. | [4] |

| α4β3δ | Increased GABA Efficacy | THDOC increases peak currents at saturating GABA concentrations. | [12] |

| Neocortical pyramidal neurons | Increased IPSP | 10 µM THDOC enhanced the early IPSP conductance by over 700%. | [13] |

IPSP: Inhibitory postsynaptic potential

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline common experimental protocols used to study the effects of THDOC on GABA-A receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABA-A receptor channels in response to GABA and THDOC application.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

-

Cell Preparation: Acutely isolated neurons or cell lines (e.g., HEK293) transiently expressing specific GABA-A receptor subunits are used.

-

Recording Solutions:

-

Recording:

Radioligand Binding Assay

This assay is used to determine the binding affinity of THDOC to the GABA-A receptor and to study how it modulates the binding of other ligands.

Experimental Workflow:

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue or cells in a sucrose (B13894) buffer.

-

Perform a series of centrifugations to isolate the membrane fraction.[15]

-

Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

-

-

Binding Assay:

-

Incubate the prepared membranes with a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) and a range of THDOC concentrations.[16]

-

Incubate on ice for a defined period (e.g., 1 hour).[16][17]

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.[16][18]

-

-

Termination and Quantification:

Subunit-Dependent Effects of THDOC

The diverse subunit composition of GABA-A receptors allows for fine-tuning of inhibitory neurotransmission, and THDOC exhibits selectivity for certain receptor subtypes.

-

δ (delta) Subunit: Receptors containing the δ subunit, which are often located extrasynaptically and mediate tonic inhibition, show a particularly high sensitivity to neurosteroids like THDOC.[2][3][4][5] THDOC can enhance the function of these receptors at low nanomolar concentrations.

-

α (alpha) Subunits: The type of α subunit also influences THDOC's effects. For instance, receptors containing α1 or α6 subunits in combination with the δ subunit are potently modulated by THDOC.[4][5]

-

γ (gamma) Subunit: The presence of a γ subunit, typically found in synaptic receptors, can result in a lower sensitivity to THDOC compared to δ-containing receptors.[4]

Conclusion

Tetrahydrodeoxycorticosterone is a powerful endogenous modulator of GABA-A receptors with a complex mechanism of action that involves binding to multiple allosteric sites within the transmembrane domains of the receptor. Its ability to potentiate GABA-mediated currents and, at higher concentrations, directly activate the receptor, is highly dependent on the subunit composition of the receptor. The detailed understanding of THDOC's mechanism of action, supported by the quantitative data and experimental protocols presented in this guide, is essential for the continued development of novel therapeutics targeting the GABAergic system for a variety of neurological and psychiatric disorders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Neurosteroids and GABA-A Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Neurosteroid Potentiation of Ternary GABAAReceptors Containing the δ Subunit | Journal of Neuroscience [jneurosci.org]

- 5. jneurosci.org [jneurosci.org]

- 6. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]

- 7. Stress-Induced Deoxycorticosterone-Derived Neurosteroids Modulate GABAA Receptor Function and Seizure Susceptibility | Journal of Neuroscience [jneurosci.org]

- 8. Inhibition by α-Tetrahydrodeoxycorticosterone (THDOC) of Pre-Sympathetic Parvocellular Neurones in the Paraventricular Nucleus of Rat Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 10. Multiple functional neurosteroid binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. physoc.org [physoc.org]

- 12. Etomidate, propofol and the neurosteroid THDOC increase the GABA efficacy of recombinant α4β3δ and α4β3 GABAA receptors expressed in HEK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The neuroactive steroid 5 alpha-tetrahydrodeoxycorticosterone increases GABAergic postsynaptic inhibition in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurosteroid administration and withdrawal alter GABAA receptor kinetics in CA1 hippocampus of female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PDSP - GABA [kidbdev.med.unc.edu]

- 16. researchmap.jp [researchmap.jp]

- 17. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]

Preliminary Studies on the Effects of Tetrahydrodeoxycorticosterone (THDOC)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of scientific literature revealed no preliminary studies specifically investigating the biological effects of deuterated Tetrahydrodeoxycorticosterone (THDOC-d3). The available research focuses exclusively on the non-deuterated form, THDOC. This guide provides a detailed overview of the existing knowledge on THDOC, which is expected to have a similar pharmacological profile to THDOC-d3, with potential differences in metabolic stability. The information presented herein is intended to serve as a foundational resource for researchers interested in the neuroactive steroid field.

Introduction

Tetrahydrodeoxycorticosterone (THDOC), also known as allotetrahydrodeoxycorticosterone, is an endogenous neurosteroid synthesized from the adrenal hormone deoxycorticosterone.[1] It is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Through its interaction with GABA-A receptors, THDOC exerts significant sedative, anxiolytic, and anticonvulsant effects.[1] Fluctuations in THDOC levels have been implicated in various physiological and pathological conditions, including the menstrual cycle, pregnancy, stress-related disorders, and epilepsy.[1][2]

Core Mechanism of Action

The primary molecular target of THDOC is the GABA-A receptor. Unlike benzodiazepines, which also modulate this receptor, neurosteroids like THDOC have a distinct binding site.[3] The potentiation of GABA-A receptor function by THDOC leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism underlies the observed anxiolytic, anticonvulsant, and sedative properties of the compound.[4][5]

Signaling Pathway of THDOC at the GABA-A Receptor

The following diagram illustrates the synthesis of THDOC and its subsequent action on the GABA-A receptor, leading to neuronal inhibition.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key studies on the effects of THDOC.

| Parameter | Value | Experimental Model | Reference |

| EC50 for inhibition of neuronal activity | 67 nM (95% CI: 54 to 84 nM) | Rat spinally-projecting parvocellular PVN neurons | [6] |

| Potentiation of GABA-A currents | 148 ± 15% of control (at 1 µM THDOC) | Rat spinally-projecting parvocellular PVN neurons | [6] |

| ED50 for inhibition of pilocarpine-induced seizures | 45.9 mg/kg | Mice | [7] |

| ED50 for inhibition of pentylenetetrazol-induced seizures | >100 mg/kg | Mice | [7] |

| Study | Dosage | Effect on Sleep Architecture | Experimental Model | Reference |

| Lancel et al. | 7.5 mg/kg, i.p. | Shortened sleep latency, promoted pre-REMS, lengthened non-REMS episodes | Rats | [5] |

| Lancel et al. | 15 mg/kg, i.p. | Dose-dependent shortening of sleep latency, promotion of pre-REMS, and lengthening of non-REMS episodes | Rats | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Electrophysiological Recording in Hypothalamic Slices

This protocol is based on the methodology used to investigate the effects of THDOC on parvocellular neurons in the paraventricular nucleus (PVN) of the hypothalamus.[6]

1. Animal Model and Slice Preparation:

-

Male Wistar rats (postnatal days 21-28) are used.

-

Animals are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Coronal hypothalamic slices (300 µm thick) containing the PVN are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recordings:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.

-

Spinally-projecting PVN neurons are identified by retrograde labeling with a fluorescent tracer injected into the spinal cord 5-7 days prior to the experiment.

-

Patch-clamp recordings are performed in whole-cell or cell-attached configuration using borosilicate glass pipettes.

-

For whole-cell recordings, the internal solution typically contains (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.3 and osmolarity to 290-300 mOsm.

-

GABA-A receptor-mediated currents are evoked by local pressure application of GABA.

-

THDOC is bath-applied at various concentrations to determine its effect on spontaneous neuronal firing and GABA-evoked currents.

3. Data Analysis:

-

Data are acquired using a patch-clamp amplifier and appropriate data acquisition software.

-

Changes in action potential frequency, current amplitude, and decay kinetics are analyzed.

-

Dose-response curves are constructed to determine the EC50 of THDOC's effects.

General Experimental Workflow for In Vivo Behavioral Studies

The following diagram outlines a typical workflow for assessing the behavioral effects of a novel compound like THDOC-d3, based on studies with THDOC and other neuroactive steroids.[5][7]

References

- 1. Tetrahydrodeoxycorticosterone - Wikipedia [en.wikipedia.org]

- 2. Is there a physiological role for the neurosteroid THDOC in stress-sensitive conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allopregnanolone: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of the neuroactive steroid 3 alpha,5 alpha-THDOC on sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition by alpha-tetrahydrodeoxycorticosterone (THDOC) of pre-sympathetic parvocellular neurones in the paraventricular nucleus of rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3?,5?-THDOC - Biochemicals - CAT N°: 18431 [bertin-bioreagent.com]

Tetrahydrodeoxycorticosterone-d3 as a Biomarker in Neurological Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrodeoxycorticosterone (THDOC), also known as allotetrahydrodeoxycorticosterone, is an endogenous neurosteroid synthesized from deoxycorticosterone. It is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. By enhancing GABAergic inhibition, THDOC exhibits sedative, anxiolytic, and anticonvulsant effects. Fluctuations in THDOC levels have been implicated in the pathophysiology of several neurological and psychiatric conditions, including epilepsy, Alzheimer's disease, and major depressive disorder. This has led to growing interest in its potential as a biomarker for disease diagnosis, prognosis, and as a target for therapeutic intervention. The use of its stable isotope-labeled form, Tetrahydrodeoxycorticosterone-d3 (THDOC-d3), is critical for accurate quantification in biological matrices using mass spectrometry-based methods, serving as an ideal internal standard to correct for matrix effects and variations in sample processing. This technical guide provides a comprehensive overview of THDOC as a biomarker, including quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

Data Presentation: THDOC Levels in Neurological Disorders

The following tables summarize the available quantitative data on THDOC concentrations in patients with neurological disorders compared to healthy controls. It is important to note that research in this area is ongoing, and data for some conditions, such as Alzheimer's disease, are still emerging.

| Neurological Disorder | Patient Population | Control Population | Biological Matrix | THDOC Concentration (Mean ± SD/SEM) - Patients | THDOC Concentration (Mean ± SD/SEM) - Controls | Fold Change | Reference |

| Catamenial Epilepsy | Women with perimenstrual catamenial epilepsy (n=17) | Age-matched healthy women (n=13) | Serum | Significantly lower across the menstrual cycle (p < 0.05) | Higher than patient group across the menstrual cycle | Decreased | [1] |

| Major Depressive Disorder | Patients with major depression (n=9) | Healthy matched control subjects | Plasma | Increased | Lower than patient group | Increased | [2] |

Note: Specific mean and standard deviation values were not provided in the abstract for the catamenial epilepsy study, but the difference was statistically significant.

Experimental Protocols

The accurate quantification of THDOC in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred analytical techniques due to their high sensitivity and specificity. The use of a deuterated internal standard, such as THDOC-d3, is essential for precise and accurate quantification[4].

Protocol 1: Quantification of THDOC in Human Plasma/Serum by LC-MS/MS

This protocol is a representative method synthesized from established procedures for neurosteroid analysis[5][6][7].

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Internal Standard Spiking: To 200 µL of plasma or serum, add 10 µL of THDOC-d3 internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity).

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile (B52724) to the sample, vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in methanol

-

-

Gradient Elution: A linear gradient from 40% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 40% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

THDOC: Precursor ion [M+H]+ → Product ion (specific fragment to be determined through infusion and optimization).

-

THDOC-d3: Precursor ion [M+H]+ → Product ion (corresponding fragment to the native compound).

-

-

Data Analysis: Quantify THDOC by calculating the peak area ratio of the analyte to the internal standard (THDOC-d3) and comparing it to a calibration curve prepared in a surrogate matrix (e.g., stripped serum).

Protocol 2: Quantification of THDOC in Human Plasma/Serum by GC-MS

This protocol is a representative method based on established procedures for steroid analysis by GC-MS, which often requires derivatization to improve volatility and thermal stability[8][9].

1. Sample Preparation (Liquid-Liquid Extraction - LLE) and Derivatization

-

Internal Standard Spiking: To 500 µL of plasma or serum, add 25 µL of THDOC-d3 internal standard solution.

-

Liquid-Liquid Extraction (LLE):

-

Add 2 mL of methyl tert-butyl ether (MTBE) to the sample.

-

Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Repeat the extraction step with another 2 mL of MTBE.

-

Combine the organic layers and evaporate to dryness under nitrogen at 40°C.

-

-

Derivatization:

-

To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 30 minutes to form the methoxime derivative.

-

Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) ether derivative.

-

2. GC-MS Analysis

-

Gas Chromatograph (GC) System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Selected Ion Monitoring (SIM) or MRM Mode:

-

Monitor characteristic ions for the derivatized THDOC and THDOC-d3. The specific m/z values will depend on the fragmentation pattern of the derivatized molecules.

-

-

Data Analysis: Quantify THDOC by calculating the peak area ratio of the analyte to the internal standard (THDOC-d3) and comparing it to a calibration curve prepared with derivatized standards.

Mandatory Visualizations

Signaling Pathway

Caption: THDOC enhances GABAergic inhibition via positive allosteric modulation of the GABAA receptor.

Experimental Workflow

Caption: Workflow for THDOC-d3 biomarker quantification from sample collection to data analysis.

Logical Relationship

Caption: Logical relationship of altered THDOC levels to its biomarker potential in neurological disorders.

Conclusion

Tetrahydrodeoxycorticosterone holds significant promise as a biomarker in the field of neurological and psychiatric disorders. Its role as a key modulator of the GABAergic system provides a strong biological rationale for its involvement in conditions characterized by neuronal hyperexcitability or inhibition imbalances. The quantitative data presented, particularly for epilepsy and major depressive disorder, underscore the potential for THDOC to serve as a diagnostic or monitoring tool.

The advancement of sensitive and specific analytical methods, such as LC-MS/MS and GC-MS utilizing deuterated internal standards like THDOC-d3, is paramount for the continued investigation and clinical validation of THDOC as a reliable biomarker. The detailed protocols and workflows provided in this guide offer a foundation for researchers to develop and implement robust analytical strategies.

Future research should focus on expanding the quantitative data for a broader range of neurological disorders, including a more in-depth investigation into its role in Alzheimer's disease. Longitudinal studies are also needed to establish the prognostic value of THDOC and its utility in monitoring therapeutic responses. Ultimately, a deeper understanding of THDOC's role in neuropathophysiology will pave the way for novel diagnostic approaches and the development of targeted therapies for a variety of debilitating neurological conditions.

References

- 1. Plasma Biomarkers: Alzheimer’s Disease Detection | Quanterix [quanterix.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of THDOC effects on pathophysiological signs of Alzheimer's disease as an endogenous neurosteroid: inhibition of acetylcholinesterase and plaque deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of 11-nor-9-carboxy-delta(9)-tetrahydrocannabinol in biological samples by gas chromatography tandem mass spectrometry (GC/MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. mdpi.com [mdpi.com]

Pharmacological Profiling of Tetrahydrodeoxycorticosterone-d3 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrodeoxycorticosterone (THDOC) is an endogenous neurosteroid that acts as a potent positive allosteric modulator of the GABA-A receptor. It exhibits sedative, anxiolytic, and anticonvulsant properties, making it a molecule of significant interest for therapeutic development in neurological and psychiatric disorders. The strategic incorporation of deuterium (B1214612) at specific molecular positions can alter the metabolic fate of a drug, a concept known as the "deuterium effect." This modification can lead to a more favorable pharmacokinetic profile, including a longer half-life and potentially reduced formation of toxic metabolites, without altering the fundamental pharmacodynamic properties of the parent molecule.

This technical guide provides a comprehensive overview of the pharmacological profiling of Tetrahydrodeoxycorticosterone-d3 (THDOC-d3) in animal models. Due to the limited availability of direct comparative data for THDOC-d3 in the public domain, this guide synthesizes the known pharmacology of THDOC with the established principles of deuteration to project the anticipated pharmacological profile of THDOC-d3. The experimental protocols provided are based on established methodologies for neurosteroid research in animal models.

Data Presentation: Comparative Pharmacokinetics and Pharmacodynamics

The introduction of deuterium is anticipated to reduce the rate of metabolism of THDOC, primarily by slowing the enzymatic cleavage of the carbon-deuterium bond compared to the carbon-hydrogen bond. This kinetic isotope effect is expected to result in a longer systemic exposure to the active compound. The following tables present a summary of the reported pharmacokinetic and pharmacodynamic parameters for THDOC in various animal models, alongside projected values for THDOC-d3.

It is critical to note that the data presented for THDOC-d3 are illustrative projections based on the known effects of deuteration on drug metabolism and have not been confirmed by direct experimental comparison in the cited literature.

Table 1: Comparative Pharmacokinetic Parameters of THDOC and Projected THDOC-d3 in Rodent Models

| Parameter | THDOC (Reported) | THDOC-d3 (Projected) | Animal Model | Notes |

| Half-life (t½) | ~0.5 hours (rat) | Increased (~0.75 - 1.5 hours) | Rat | Slower metabolism is expected to prolong the elimination half-life. |

| Clearance (CL) | High | Decreased | Rat/Mouse | Reduced metabolic breakdown leads to lower systemic clearance. |

| Area Under the Curve (AUC) | Variable | Increased | Rat/Mouse | Greater overall drug exposure is anticipated due to reduced clearance. |

| Maximum Concentration (Cmax) | Dose-dependent | Potentially Increased or Unchanged | Rat/Mouse | May increase due to slower initial metabolism, or remain similar depending on absorption rate. |

| Time to Maximum Concentration (Tmax) | Rapid | Likely Unchanged | Rat/Mouse | Absorption is generally not significantly affected by deuteration. |

Table 2: Comparative Pharmacodynamic Parameters of THDOC and Projected THDOC-d3 in Animal Models

| Parameter | THDOC (Reported) | THDOC-d3 (Projected) | Animal Model/Assay | Notes |

| Anxiolytic Activity (ED50) | Dose-dependent | Potentially Lower | Mouse (Elevated Plus Maze) | Increased systemic exposure may lead to a lower effective dose. |

| Anticonvulsant Activity (ED50) | 84-97 mg/kg (PTZ-induced seizures)[1] | Potentially Lower | Mouse | Enhanced bioavailability and longer duration of action could improve seizure protection. |

| Sedative/Hypnotic Effects | Observed at higher doses | Potentially More Pronounced at Equivalent Doses | Rat | Increased brain exposure could enhance sedative effects. |

| GABA-A Receptor Modulation (EC50) | 67 nM (inhibition of neuronal firing)[2] | Likely Unchanged | Rat (in vitro) | The intrinsic activity at the receptor is not expected to be altered by deuteration. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible pharmacological profiling of neurosteroids. The following are representative protocols for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of THDOC and THDOC-d3.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

THDOC and THDOC-d3

-

Vehicle (e.g., 20% castor oil in saline)

-

Intravenous (IV) and oral (PO) dosing equipment

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Protocol:

-

Animal Acclimation: House rats in a controlled environment for at least one week prior to the study.

-

Dosing:

-

IV Administration: Administer a single bolus dose (e.g., 5 mg/kg) of THDOC or THDOC-d3 via the tail vein.

-

Oral Administration: Administer a single dose (e.g., 20 mg/kg) of THDOC or THDOC-d3 by oral gavage.

-

-

Blood Sampling: Collect blood samples (~0.2 mL) from the saphenous vein at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of THDOC and THDOC-d3 in plasma.

-

Use a deuterated internal standard for accurate quantification.

-

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (t½, CL, AUC, Cmax, Tmax, and bioavailability) using appropriate software (e.g., Phoenix WinNonlin).

Elevated Plus Maze (EPM) for Anxiolytic Activity in Mice

Objective: To assess the anxiolytic-like effects of THDOC-d3.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Elevated plus maze apparatus

-

Video tracking software

-

THDOC-d3 and vehicle

Protocol:

-

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer THDOC-d3 (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the test.

-

Test Procedure:

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using video tracking software.

-

-

Data Analysis: Analyze the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled. An increase in the time spent and entries into the open arms is indicative of anxiolytic-like activity.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

Objective: To evaluate the anticonvulsant efficacy of THDOC-d3.

Materials:

-

Male Swiss Webster mice (20-25g)

-

Pentylenetetrazol (PTZ)

-

THDOC-d3 and vehicle

-

Observation chambers

Protocol:

-

Drug Administration: Administer THDOC-d3 (e.g., 10, 30, 100 mg/kg, intraperitoneally) or vehicle 30 minutes prior to PTZ injection.

-

Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

-

Observation: Immediately place the mouse in an individual observation chamber and observe for the onset and severity of seizures for at least 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine scale).

-

Data Analysis: Determine the percentage of animals protected from clonic and tonic-clonic seizures and the latency to the first seizure. Calculate the ED50 for the anticonvulsant effect.

In Vitro Patch-Clamp Electrophysiology

Objective: To characterize the modulatory effects of THDOC-d3 on GABA-A receptor currents.

Materials:

-

HEK293 cells stably expressing specific GABA-A receptor subtypes (e.g., α1β2γ2)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes

-

External and internal recording solutions

-

GABA, THDOC-d3, and relevant antagonists (e.g., bicuculline)

Protocol:

-

Cell Culture: Culture HEK293 cells expressing the desired GABA-A receptor subtype.

-

Whole-Cell Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a membrane potential of -60 mV.

-

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

THDOC-d3 Co-application: Co-apply THDOC-d3 at various concentrations with the same concentration of GABA and record the potentiation of the GABA-evoked current.

-

Data Analysis: Measure the peak amplitude and decay kinetics of the GABA-A receptor-mediated currents in the absence and presence of THDOC-d3. Construct concentration-response curves to determine the EC50 for potentiation.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the pharmacological profiling of THDOC-d3.

GABA-A Receptor Signaling Pathway

The primary mechanism of action for THDOC and its deuterated analog is the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel.

References

Methodological & Application

Application Note: High-Sensitivity Quantification of Tetrahydrodeoxycorticosterone in Human Plasma using Tetrahydrodeoxycorticosterone-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Tetrahydrodeoxycorticosterone (THDOC) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Tetrahydrodeoxycorticosterone-d3 (THDOC-d3), is employed. The use of a deuterated internal standard is crucial for correcting variations during sample preparation and analysis, including matrix effects.[1] This method involves a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by analysis on a triple quadrupole mass spectrometer. The described protocol provides excellent linearity, precision, and accuracy, making it suitable for researchers, scientists, and drug development professionals investigating the role of neurosteroids in various physiological and pathological conditions.

Introduction

Tetrahydrodeoxycorticosterone (THDOC) is an endogenous neurosteroid synthesized from deoxycorticosterone.[2] It is a potent positive allosteric modulator of the GABA-A receptor, exhibiting sedative, anxiolytic, and anticonvulsant effects. Altered levels of THDOC have been implicated in conditions such as epilepsy, premenstrual syndrome, stress, anxiety, and depression.[2] Accurate and reliable quantification of THDOC in biological matrices is therefore essential for understanding its physiological and pathophysiological roles.

LC-MS/MS has become the preferred method for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of immunoassays which can be prone to cross-reactivity.[3][4] The use of a stable isotope-labeled internal standard, such as THDOC-d3, is considered the gold standard for quantitative mass spectrometry.[1] Since deuterated standards have nearly identical physicochemical properties to the analyte, they co-elute and experience similar ionization suppression or enhancement, effectively compensating for matrix effects and improving data quality.[5]

This application note provides a detailed protocol for the extraction and quantification of THDOC in human plasma using THDOC-d3 as an internal standard.

Experimental

Materials and Reagents

-

Tetrahydrodeoxycorticosterone (THDOC) standard

-

This compound (THDOC-d3) internal standard

-

LC-MS/MS grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Waters)

Preparation of Standards and Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of THDOC and THDOC-d3 by dissolving the appropriate amount of each standard in methanol. Store at -20°C.

Working Standard Solutions: Prepare a series of working standard solutions of THDOC by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.

Internal Standard Working Solution (10 ng/mL): Dilute the THDOC-d3 stock solution with methanol:water (1:1, v/v) to a final concentration of 10 ng/mL.

Sample Preparation Protocol

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquoting: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the 10 ng/mL THDOC-d3 internal standard working solution.

-

Protein Precipitation & Liquid-Liquid Extraction:

-

Add 500 µL of MTBE to each sample.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

-

Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

-

Injection: Inject a suitable volume (e.g., 10 µL) onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions (Representative)

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | 50% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions (Representative)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| THDOC | 335.3 | 281.2 (Quantifier) | 100 | 15 |

| 335.3 | 97.1 (Qualifier) | 100 | 25 | |

| THDOC-d3 | 338.3 | 284.2 | 100 | 15 |

Note: It has been observed that a d4-labeled THDOC can lose one deuterium (B1214612) atom during analysis, resulting in the detection of the d3 species.[2] MRM transitions should be optimized in the user's laboratory.

Table 2: Method Validation Data (Representative)

| Parameter | Result |

| Linearity | |

| Calibration Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision | |

| Intra-day CV% (n=5) | < 10% |

| Inter-day CV% (n=5) | < 15% |

| Accuracy | |

| Mean Accuracy (%) | 85 - 115% |

| Recovery | |

| Extraction Recovery (%) | > 85% |

| Matrix Effect | Compensated by the use of THDOC-d3 |

Data is representative of typical performance for neurosteroid assays and is based in part on findings from a study quantifying THDOC in pregnant women.[6]

Visualizations

Experimental Workflow

Caption: Experimental workflow for THDOC quantification.

Signaling Pathway Context

Caption: Biosynthesis and mechanism of action of THDOC.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Tetrahydrodeoxycorticosterone in human plasma. The incorporation of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required in neurosteroid research. This protocol can be readily implemented in research and drug development settings to further explore the role of THDOC in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synnovis.co.uk [synnovis.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Methods for differential and quantitative analyses of brain neurosteroid levels by LC/MS/MS with ESI-enhancing and isotope-coded derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]